molecular formula C16H17ClN2OS B8063281 Encenicline CAS No. 1275596-71-8

Encenicline

Cat. No. B8063281
CAS RN: 1275596-71-8
M. Wt: 320.8 g/mol
InChI Key: SSRDSYXGYPJKRR-ZDUSSCGKSA-N
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Description

Molecular Structure Analysis

Encenicline has a molecular formula of C16H17ClN2OS . Its IUPAC name is N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-chloro-1-benzothiophene-2-carboxamide . The molecular weight of this compound is 320.83 g/mol .

Scientific Research Applications

  • Treatment for Cognitive Impairment in Schizophrenia : Encenicline has shown promise in treating cognitive impairment in schizophrenia. A study demonstrated significant improvements in cognitive scales, including the Overall Cognition Index and Schizophrenia Cognition Rating Scale, among patients with schizophrenia who were administered this compound (Keefe et al., 2015).

  • Pharmacodynamics in Alzheimer's Disease and Schizophrenia : Its pharmacokinetics, safety, and cognitive effects were evaluated in healthy volunteers, showing that this compound was well-tolerated and had dose-dependent pharmacodynamic effects on the central nervous system (Barbier et al., 2015).

  • Improvement of Cognition in Schizophrenia : Further evidence suggests that this compound, as an α7 nicotinic acetylcholine receptor agonist, contributes to improving cognition in schizophrenia, which is a significant unmet need in the treatment of this condition (Marder, 2016).

  • Effects on Alzheimer’s Disease : A study evaluated the safety and effects of different doses of this compound on cognition and function in subjects with mild to moderate probable Alzheimer’s disease. The study found significant improvements in cognition and global functioning with this compound, supporting its further development for treating cognitive impairments in Alzheimer’s disease (Moebius et al., 2015).

  • Application in Combination Therapy for Alzheimer's Disease : this compound was investigated as a potential therapy in combination with cholinesterase inhibitors for Alzheimer's disease. This research suggested this compound as a promising candidate for therapy in this context (Deardorff et al., 2015).

  • Anti-inflammatory Action in Colitis : In addition to its neurological applications, this compound has shown anti-inflammatory activity in experimental models of colitis, suggesting its potential role in treating gastrointestinal conditions (Salaga et al., 2016).

  • Exploration of Polymorphs and Solvates : Studies have also explored the polymorphism and solvation properties of this compound, providing crucial information for its pharmaceutical development and stability (Kons & Actiņš, 2017).

  • Research on Cognitive Effects in Nicotine Withdrawal : this compound was studied for its potential to improve cognition during nicotine withdrawal and its effectiveness in increasing abstinence rates, though it did not show significant benefits as monotherapy or adjunctive therapy to nicotine replacement therapy (Schuster et al., 2018).

  • Investigations into Solid State Properties : Further research into the solid state of this compound has been conducted, focusing on different hydrate phases and their transformations, which is essential for its formulation and storage (Bobrovs et al., 2018).

  • Clinical Trials in Schizophrenia and Schizoaffective Disorder : this compound is highlighted as a first-in-class candidate for treatment of cognitive impairment associated with schizophrenia in an appraisal of phase III clinical trials (Garay et al., 2016).

properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRDSYXGYPJKRR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025836
Record name Encenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia.
Record name Encenicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

550999-75-2
Record name (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550999-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encenicline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Encenicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Encenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCENICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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